molecular formula C8H7BrClNO B1364874 N-(3-bromophenyl)-2-chloroacetamide CAS No. 2564-03-6

N-(3-bromophenyl)-2-chloroacetamide

Cat. No.: B1364874
CAS No.: 2564-03-6
M. Wt: 248.5 g/mol
InChI Key: IVMANMCCQZCARP-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-chloroacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to the phenyl ring and a chlorine atom attached to the acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-chloroacetamide typically involves the reaction of 3-bromoaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{3-bromoaniline} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

The reaction is usually conducted in an inert solvent, such as dichloromethane, at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-chloroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form N-(3-bromophenyl)-2-aminoacetamide using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The amide group can be oxidized to form N-(3-bromophenyl)-2-chloroacetic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate in aqueous or acidic conditions.

Major Products Formed

    Substitution: N-(3-substituted phenyl)-2-chloroacetamide.

    Reduction: N-(3-bromophenyl)-2-aminoacetamide.

    Oxidation: N-(3-bromophenyl)-2-chloroacetic acid.

Scientific Research Applications

N-(3-bromophenyl)-2-chloroacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form halogen bonds with biological molecules, affecting their function. The amide group can also participate in hydrogen bonding, further influencing the compound’s biological activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-bromophenyl)acetamide: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    N-(3-chlorophenyl)-2-chloroacetamide: Contains a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    N-(3-iodophenyl)-2-chloroacetamide: Contains an iodine atom, which can significantly alter its chemical properties and reactivity.

Uniqueness

N-(3-bromophenyl)-2-chloroacetamide is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns and potential biological activities. The combination of these halogens allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

N-(3-bromophenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c9-6-2-1-3-7(4-6)11-8(12)5-10/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMANMCCQZCARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398335
Record name N-(3-bromophenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2564-03-6
Record name N-(3-bromophenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-Bromophenyl)-2-chloroacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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